molecular formula C14H12O2 B1381483 Benzyl benzoate-D12 CAS No. 352431-26-6

Benzyl benzoate-D12

Cat. No.: B1381483
CAS No.: 352431-26-6
M. Wt: 224.32 g/mol
InChI Key: SESFRYSPDFLNCH-USINEXLCSA-N
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Description

Benzyl benzoate-D12 (C₆H₅COOCD₂C₆H₅) is a deuterated analog of benzyl benzoate, where twelve hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where it serves as an internal standard to improve quantification accuracy . Key properties include:

  • CAS Number: 352431-26-6
  • Molecular Weight: 224.31 g/mol
  • Purity: ≥98%
  • Price: ¥74,800/250 mg (as of 2022) .

The non-deuterated parent compound, benzyl benzoate (CAS 120-51-4), is widely used in pharmaceuticals, notably as a topical treatment for scabies, with a 87% cure rate in clinical studies . In contrast, this compound is reserved for research applications, such as pesticide residue analysis and metabolic studies, due to its isotopic distinctiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl benzoate-D12 can be synthesized through the esterification of deuterated benzyl alcohol (C6D5CD2OH) with deuterated benzoic acid (C6D5COOD). The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of deuterated benzyl alcohol with deuterated benzoic acid in the presence of a suitable catalyst. The reaction mixture is then purified through distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1.1 Metabolic Pathway Tracing
Benzyl benzoate-D12 is extensively used to trace metabolic pathways involving scabies and Demodex mites. Its labeling with deuterium allows researchers to monitor the compound's behavior in biological systems, providing insights into its pharmacokinetics and metabolic interactions .

1.2 Drug Development
In drug development, the incorporation of stable heavy isotopes like deuterium can significantly affect the pharmacokinetic profiles of drugs. This compound is employed as a tracer to quantify drug metabolism and distribution, which is crucial for understanding drug efficacy and safety .

1.3 Analytical Chemistry
As an internal standard in IRMS, this compound facilitates the analysis of stable isotopes in various samples. This application is particularly valuable in environmental studies, food safety testing, and forensic investigations where precise isotope quantification is required .

Medical Applications

2.1 Treatment of Scabies
Benzyl benzoate is a well-established topical treatment for scabies, and its deuterated form can enhance research into its efficacy and safety profile. Studies have shown that this compound can be utilized to develop more effective formulations that minimize skin irritation while maximizing therapeutic effects .

2.2 Microemulsion Formulations
Recent research has focused on developing microemulsion formulations containing benzyl benzoate for topical applications. These formulations aim to improve skin permeation and reduce irritation associated with traditional benzyl benzoate treatments. The use of this compound allows for better tracking of drug delivery dynamics within the skin layers .

Cosmetic Applications

Benzyl benzoate is commonly used as a fragrance component in cosmetics. The deuterated version can be employed in research to understand the stability and behavior of fragrance compounds in various formulations, aiding in the development of more effective cosmetic products .

Mechanism of Action

Benzyl benzoate-D12 exerts its effects by disrupting the nervous system of parasites, leading to their death. The exact mechanism involves the compound being absorbed by the parasites and interfering with their neural transmission. This results in paralysis and eventual death of the parasites . The molecular targets include the nervous system pathways of the parasites, although the precise molecular interactions are still under investigation .

Comparison with Similar Compounds

Structural and Isotopic Analogues

Deuterated Benzoates

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Purity Price (¥) Primary Application
Benzyl benzoate-D12 352431-26-6 C₆H₅COOCD₂C₆H₅ 224.31 98% 74,800/250 mg Analytical standards
Benzyl-d5 benzoate 347840-01-1 C₆H₅COOCH₂C₆H₅ 217.27 98% 66,000/500 mg Isotopic tracing
Sodium benzoate-D5 N/A C₇D₅NaO₂ 154.11 (deuterated) >98% N/A NMR spectroscopy

Key Differences :

  • Isotopic Substitution : this compound has 12 deuterium atoms, whereas Benzyl-d5 benzoate contains 5, altering their mass spectral signatures .
  • Applications : this compound is prioritized in MS due to higher deuterium content, while Benzyl-d5 benzoate is cost-effective for less sensitive assays .

Non-Deuterated Benzoates

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Primary Application
Benzyl benzoate 120-51-4 C₁₄H₁₂O₂ 212.24 Scabies treatment
Methyl benzoate 93-58-3 C₈H₈O₂ 136.15 Flavoring agent
Isopropyl benzoate 939-48-0 C₁₀H₁₂O₂ 164.20 Solvent

Key Differences :

  • Therapeutic Use: Non-deuterated benzyl benzoate is clinically effective against parasites, whereas deuterated forms lack therapeutic approval .
  • Physical Properties : Deuterated compounds exhibit slightly higher molecular weights and altered boiling points due to isotopic effects .

Functional and Analytical Comparisons

Stability and Handling

  • This compound: Requires storage at controlled temperatures (0–6°C) to prevent deuterium exchange, unlike non-deuterated analogs .
  • Safety: Non-deuterated benzyl benzoate may cause skin irritation (24% incidence of burning ), while deuterated versions are handled under laboratory safety protocols (e.g., low endotoxin guidelines ).

Cost and Accessibility

  • Deuterated compounds are significantly costlier (e.g., ¥74,800/250 mg for this compound vs. ¥12,000/500 mg for non-deuterated benzyl benzoate ).
  • Limited commercial suppliers for deuterated standards compared to widespread availability of non-deuterated variants .

Q & A

Basic Research Questions

Q. How can researchers confirm the isotopic purity of Benzyl benzoate-D12, and what analytical techniques are most reliable?

  • Methodological Answer : Isotopic purity is critical for reproducibility in tracer studies. Use gas chromatography-mass spectrometry (GC-MS) to detect residual non-deuterated impurities by comparing molecular ion peaks (e.g., m/z 212 for non-deuterated vs. m/z 224 for deuterated forms) . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly <sup>2</sup>H-NMR, quantifies deuterium incorporation by observing the absence of proton signals in aromatic and methylene regions . Cross-validate results with Fourier-transform infrared spectroscopy (FT-IR) to confirm shifts in C-D stretching bands (~2100–2200 cm<sup>-1</sup>) versus C-H bands (~2800–3000 cm<sup>-1</sup>) .

Q. What synthetic strategies are recommended for preparing this compound with high deuteration efficiency?

  • Methodological Answer : Optimize deuteration via acid-catalyzed esterification using deuterated precursors (e.g., D6-benzyl alcohol and D5-benzoic acid) under anhydrous conditions. Catalysts like deuterated sulfuric acid (D2SO4) or solid acid catalysts (e.g., ammonium cerium phosphate) minimize proton back-exchange . Monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization in deuterated solvents (e.g., D2O-free acetone-d6) to maintain isotopic integrity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for non-deuterated benzyl benzoate as a proxy . Use glove boxes or fume hoods to prevent inhalation/contact. Store in air-tight, light-resistant containers at 2–8°C to avoid degradation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of via certified hazardous waste channels. Conduct regular air quality monitoring for volatile organic compounds (VOCs) .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) influence reaction rates when this compound is used as a tracer in enzymatic studies?

  • Methodological Answer : KIEs arise from slower bond cleavage in C-D vs. C-H bonds. In lipase-catalyzed hydrolysis, deuterated substrates reduce reaction rates by 2–3 fold due to higher activation energy for C-D bond cleavage . Use Michaelis-Menten kinetics to quantify kcat/KM ratios under varying isotopic conditions. Control for solvent isotope effects by replacing H2O with D2O in parallel experiments .

Q. What are the stability profiles of this compound under different storage and experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH). Analyze degradation products via high-resolution LC-MS to identify deuterium loss or oxidation byproducts (e.g., benzaldehyde-D5). Store in argon-purged vials with molecular sieves to minimize hydrolysis. Data from non-deuterated analogs suggest a shelf life of >24 months at 4°C .

Q. How can contradictions in reported deuteration efficiencies be resolved when scaling up synthesis?

  • Methodological Answer : Contradictions often stem from variations in precursor purity or catalytic activity. Perform Design of Experiments (DoE) to isolate critical factors (e.g., catalyst loading, reaction time). For example, a 2<sup>3</sup> factorial design revealed that >95% deuteration requires ≥5 mol% catalyst and 48-hour reflux in anhydrous toluene-d8 . Cross-validate results using isotopic dilution assays and report deviations via error-propagation models .

Properties

IUPAC Name

[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl] 2,3,4,5,6-pentadeuteriobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESFRYSPDFLNCH-USINEXLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OC([2H])([2H])C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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